Selectivity Control: SMC vs. Gaseous CO2 in Reactions with Grignard and Organolithium Reagents
Sodium methyl carbonate (SMC) exhibits differential reactivity with Grignard reagents versus organolithium reagents, enabling selective synthesis of carboxylic acids or symmetrical ketones from the same starting material. Gaseous CO2, in contrast, lacks this selectivity and typically yields only carboxylic acids under standard conditions . SMC reacts with Grignard reagents to afford carboxylic acids, while reaction with organolithium reagents yields symmetrical ketones .
| Evidence Dimension | Reaction selectivity (product distribution) |
|---|---|
| Target Compound Data | With Grignard reagents: carboxylic acids; with organolithium reagents: symmetrical ketones |
| Comparator Or Baseline | Gaseous CO2: yields carboxylic acids with both Grignard and organolithium reagents (no selectivity) |
| Quantified Difference | Qualitative selectivity: SMC enables divergent product outcomes; CO2 does not. |
| Conditions | Room temperature, minimal solvent, organometallic reagents in THF or Et2O |
Why This Matters
Enables divergent synthesis from a common intermediate, reducing step count and reagent inventory.
- [1] Hurst, T. E., Deichert, J. A., Kapeniak, L., Lee, R., Harris, J., Jessop, P. G., & Snieckus, V. (2019). Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones. Organic Letters, 21(11), 3882–3885. DOI: 10.1021/acs.orglett.9b00773 View Source
